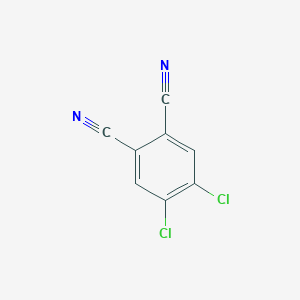

4,5-Dichlorophthalonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJSZQFAMLVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357485 | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139152-08-2 | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4,5-Dichlorophthalonitrile from 4,5-dichloro-1,2-benzenedicarboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichlorophthalonitrile, a critical intermediate for the production of substituted phthalocyanines. Phthalocyanines and their derivatives are of significant interest in diverse fields, including solar cell materials, nonlinear optics, and information recording materials.[1] The primary focus of this document is the dehydration of 4,5-dichloro-1,2-benzenedicarboxamide to yield the target dinitrile. This guide details the reaction pathway, presents a robust experimental protocol, summarizes quantitative data, and outlines the necessary workflow for a successful synthesis.

Introduction

This compound (also known as 4,5-dichloro-1,2-dicyanobenzene) is a dihalogenated phthalonitrile derivative.[1] Its synthesis from 4,5-dichloro-1,2-benzenedicarboxamide is a key chemical transformation.[2][3][4] This reaction is typically achieved through a dehydration process, where the amide functional groups are converted into nitrile groups. A common and effective method for this conversion utilizes phosphoryl chloride (POCl₃) in a suitable solvent like N,N-dimethylformamide (DMF).[1] This guide focuses on this established protocol, providing detailed steps and quantitative data for reproducibility in a research setting.

Reaction Pathway and Mechanism

The core transformation is the dehydration of the primary amide groups of 4,5-dichloro-1,2-benzenedicarboxamide to the corresponding nitriles. Phosphoryl chloride is a powerful dehydrating agent that facilitates this conversion. The reaction proceeds by activating the amide carbonyl oxygen, making the carbon more susceptible to the elimination of water.

Caption: Chemical transformation from diamide to dinitrile.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature.[1]

Materials:

-

4,5-dichloro-1,2-benzenedicarboxamide

-

N,N-dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for filtration

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.165 g (5 mmol) of 4,5-dichloro-1,2-benzenedicarboxamide in 10 mL of N,N-dimethylformamide (DMF). Stir the mixture until the solid is completely dissolved.[1]

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Reagent Addition: While maintaining the temperature with the ice bath, slowly add 7 mL of phosphoryl chloride (POCl₃) dropwise to the solution over approximately 1 hour.[1]

-

Reaction: Continue stirring the reaction mixture in the ice bath for an additional 5 hours.[1]

-

Precipitation: After the reaction period, pour the reaction solution into a beaker containing ice water. The product will precipitate out as a solid.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[1]

-

Washing and Drying: Wash the collected solid thoroughly with plenty of distilled water to remove any residual DMF and salts. Allow the product to dry completely.[1] The resulting pure product is this compound.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Volume (mL) | Role |

| 4,5-dichloro-1,2-benzenedicarboxamide | ~233.06 | 1.165 | 5 | - | Starting Material |

| N,N-dimethylformamide (DMF) | 73.09 | - | - | 10 | Solvent |

| Phosphoryl chloride (POCl₃) | 153.33 | - | - | 7 | Dehydrating Agent |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Temperature | Ice bath (approx. 0 °C) | [1] |

| Reaction Time | 6 hours total (1 hr addition + 5 hr) | [1] |

| Product Yield (mass) | 0.69 g | [1] |

| Product Yield (%) | 70% | [1] |

Table 3: Product Characterization

| Analysis Method | Solvent | Result | Reference |

| ¹H NMR (500MHz) | CDCl₃ | δ(ppm): 7.91 (s, 2H) | [1] |

| Melting Point | - | 180-184 °C (lit.) | [3] |

| Appearance | - | Off-white powder | [3] |

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

References

An In-depth Technical Guide to 4,5-Dichlorophthalonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalonitrile, a dihalogenated aromatic nitrile, serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique electronic properties, stemming from the electron-withdrawing chloro and cyano functionalities, render it highly reactive towards nucleophilic substitution, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the synthesis of phthalocyanine precursors and other derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-Dichlorobenzene-1,2-dicarbonitrile | [2] |

| Synonyms | 1,2-Dichloro-4,5-dicyanobenzene, 4,5-Dicyano-1,2-dichlorobenzene | |

| CAS Number | 139152-08-2 | [3] |

| Molecular Formula | C₈H₂Cl₂N₂ | [2][3] |

| Molecular Weight | 197.02 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 180-185 °C | [1][2] |

| Boiling Point | 312.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Almost transparent in hot methanol | [1] |

Reactivity and Synthetic Applications

The core reactivity of this compound is centered around the electron-deficient nature of its aromatic ring. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the adjacent electron-withdrawing nitrile groups. This reactivity profile makes it an essential precursor for the synthesis of substituted phthalonitriles, which are, in turn, the foundational components for the construction of phthalocyanine macrocycles.[1]

Nucleophilic Aromatic Substitution

This compound readily undergoes base-catalyzed nucleophilic aromatic substitution reactions with a variety of nucleophiles, including O- and S-nucleophiles.[1] Common nucleophiles employed in these reactions include phenols, thiophenols, and alkoxides.[4] The reaction typically proceeds in a polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate.[4]

Caption: General scheme of nucleophilic aromatic substitution of this compound.

Synthesis of Phthalocyanine Precursors

A primary application of this compound is in the synthesis of tetra-substituted phthalocyanines. The nucleophilic substitution reaction is employed to introduce various peripheral functionalities onto the phthalonitrile core. For instance, reaction with two equivalents of a substituted phenol or thiol yields a symmetrically substituted phthalonitrile. These substituted phthalonitriles can then undergo cyclotetramerization to form the corresponding phthalocyanine.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from 4,5-dichlorophthalic acid.[5]

Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride

-

Dissolve 4,5-dichlorophthalic acid (1 equivalent) in an excess of acetic anhydride.

-

Reflux the mixture at 140 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash thoroughly with diethyl ether, and dry to obtain 4,5-dichlorophthalic anhydride.

Step 2: Synthesis of 4,5-Dichlorophthalamide

-

Dissolve the 4,5-dichlorophthalic anhydride (1 equivalent) in formamide.

-

Reflux the mixture at 160 °C for 3 hours.

-

Pour the hot reaction mixture into a larger flask and cool to room temperature.

-

Add a 25% ammonia solution and stir for 24 hours.

-

Add another portion of 25% ammonia solution and continue stirring for an additional 24 hours.

-

Filter the precipitate, wash with distilled water and then with diethyl ether, and dry to yield 4,5-dichlorophthalamide.

Step 3: Synthesis of this compound

-

Dissolve the 4,5-dichlorophthalamide (1 equivalent) in DMF.

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise over 1 hour.

-

Continue the reaction in the ice bath for 5 hours.

-

Pour the reaction solution into ice water to precipitate the product.

-

Filter the precipitate, wash extensively with distilled water, and dry to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Representative Nucleophilic Aromatic Substitution: Synthesis of 4,5-Di(hexylthio)phthalonitrile

The following is a representative protocol for the nucleophilic substitution of this compound with hexanethiol, adapted from the literature.[4]

-

To a solution of this compound (1 equivalent) in DMSO, add potassium carbonate (2.2 equivalents).

-

To this suspension, add hexanethiol (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,5-di(hexylthio)phthalonitrile.

Caption: Experimental workflow for the synthesis of 4,5-di(hexylthio)phthalonitrile.

Biological Activity Considerations

While this compound itself is primarily utilized as a chemical intermediate, its derivatives have been the subject of biological investigation. In particular, phthalocyanines derived from substituted phthalonitriles have shown promise in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation. Furthermore, certain dichlorophenylacrylonitrile derivatives have demonstrated selective cytotoxicity against breast cancer cell lines.[6] However, there is limited publicly available data on the direct biological activity or effects on specific signaling pathways of the parent this compound molecule. Its toxicity profile suggests that it should be handled with appropriate safety precautions in a laboratory setting.[3]

Conclusion

This compound is a versatile and reactive building block with significant applications in the synthesis of functional organic materials and complex molecules. Its chemical properties are dominated by the electron-deficient nature of the aromatic ring, which facilitates nucleophilic aromatic substitution reactions. This reactivity has been extensively exploited in the preparation of precursors for phthalocyanines and other substituted aromatic compounds. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this important chemical intermediate. Further research into the biological activities of this compound and its simpler derivatives may unveil new opportunities in the field of drug discovery and development.

References

- 1. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. This compound | C8H2Cl2N2 | CID 853747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4,5-Dichlorophthalonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichlorophthalonitrile, a key intermediate in the synthesis of various functional dyes, particularly phthalocyanines. Due to a lack of extensive published quantitative solubility data, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a procedural workflow to guide researchers in obtaining precise solubility measurements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₂Cl₂N₂ | [1][2] |

| Molecular Weight | 197.02 g/mol | [1][2][3] |

| Melting Point | 180-184 °C | [3][4] |

| Appearance | White to off-white powder/crystal | [4] |

| CAS Number | 139152-08-2 | [1][2] |

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Context/Reference |

| Hot Methanol | "Almost transparency" indicating good solubility | [4][5] |

| Ethanol | Soluble, as it can be crystallized from it | Implied from purification methods mentioned in patents. |

| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for syntheses involving this compound.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Utilized as a solvent in reactions with this compound.[6] |

| Chloroform | Likely Soluble | Phthalocyanines derived from it are often soluble in chloroform.[6] |

| Tetrahydrofuran (THF) | Likely Soluble | Phthalocyanines derived from it are often soluble in THF.[7] |

It is important to note that "soluble" in the context of a reaction solvent implies that a sufficient concentration can be achieved for the reaction to proceed efficiently. For applications requiring precise concentrations, experimental determination of solubility is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized yet detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a common and reliable way to obtain quantitative solubility data.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Small vials or flasks with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vial stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the vial containing the filtered solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the dried solute.

-

Solubility is typically expressed in g/100 g of solvent or g/100 mL of solvent.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps in the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

This compound is primarily recognized as a synthetic building block and not for its direct involvement in biological signaling pathways. Its main utility lies in the synthesis of phthalocyanines, which are then investigated for various applications. The logical relationship of its use is as a precursor in a multi-step chemical synthesis.

Caption: The synthetic pathway from this compound to Phthalocyanines.

References

- 1. scbt.com [scbt.com]

- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 99 139152-08-2 [sigmaaldrich.com]

- 4. This compound CAS#: 139152-08-2 [amp.chemicalbook.com]

- 5. This compound | 139152-08-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

4,5-Dichlorophthalonitrile CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Name: 4,5-Dichlorophthalonitrile Synonyms: 4,5-Dichloro-1,2-benzenedicarbonitrile, 1,2-Dichloro-4,5-dicyanobenzene CAS Number: 139152-08-2

Molecular Formula: C₈H₂Cl₂N₂ Molecular Weight: 197.02 g/mol

Spectral Data

A comprehensive analysis of this compound's spectral data is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

| ¹H | CDCl₃ | 7.91 | Singlet | 2H |

Table 1: ¹H NMR Spectral Data for this compound[1]

Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 4,5-dichlorophthalamide.[1]

Materials:

-

4,5-dichlorophthalamide

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Distilled water

Procedure:

-

Dissolve 1.165 g (5 mmol) of 4,5-dichlorophthalamide in 10 mL of DMF in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add 7 mL of POCl₃ dropwise to the cooled solution over approximately 1 hour, maintaining the temperature with the ice bath.

-

Continue stirring the reaction mixture in the ice bath for an additional 5 hours.

-

After the reaction is complete, pour the reaction mixture into ice water to induce crystallization of the product.

-

Filter the precipitate and wash it thoroughly with a large volume of distilled water.

-

Dry the collected solid to obtain the pure this compound.

This procedure has a reported yield of approximately 70%.[1]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process starting from 4,5-dichlorophthalic acid.

Caption: Synthetic pathway of this compound.

Application in Phthalocyanine Synthesis

This compound is a key precursor in the synthesis of substituted phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications, including in materials science and photodynamic therapy. The chloro-substituents on the phthalonitrile ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

The general reaction involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt, leading to the formation of a metallophthalocyanine.

Caption: General workflow for synthesizing substituted phthalocyanines.

Biological Activity Context

While direct studies on the signaling pathways of this compound are limited, research on related dichlorophenyl-containing nitrile derivatives provides insights into their potential biological activities. For instance, certain dichlorophenylacrylonitriles have been shown to exhibit selective cytotoxicity against breast cancer cell lines.[4] This activity is often associated with their ability to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell proliferation, and differentiation.

The general mechanism for AhR activation involves the binding of a ligand, translocation of the receptor-ligand complex to the nucleus, and subsequent dimerization with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.

Although this pathway has not been directly confirmed for this compound, its structural similarity to other AhR ligands suggests this as a plausible area for future investigation into its biological effects.

Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

A Technical Guide to the Derivatives of 4,5-Dichlorophthalonitrile for the Development of Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalonitrile is a highly versatile aromatic compound that serves as a critical building block in the synthesis of advanced functional materials. Its structure, featuring two nitrile groups and two chlorine atoms on a benzene ring, provides multiple reactive sites for chemical modification. The chlorine atoms are particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This capability enables the precise tuning of the resulting material's properties. Furthermore, the nitrile groups can undergo cyclotetramerization to form phthalocyanine macrocycles or thermal polymerization to create highly cross-linked, robust polymer networks.

This technical guide explores the synthesis, characterization, and application of novel materials derived from this compound, with a focus on high-performance polymers and functional phthalocyanine complexes. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in this dynamic field.

Synthesis of Functionalized Phthalonitrile Monomers

The primary route for derivatizing this compound is through nucleophilic aromatic substitution. In this reaction, the electron-withdrawing nitrile groups activate the chlorine atoms, facilitating their displacement by various nucleophiles. This method is widely used to synthesize monomers with tailored properties by introducing specific ether, thioether, or other linkages.[1][2]

A general pathway for this synthesis involves reacting this compound with a nucleophile (Nu-H), often in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[3]

Caption: General synthesis of 4,5-disubstituted phthalonitrile derivatives.

Experimental Protocol: Synthesis of 4,5-Dihexylthiophthalonitrile

This protocol is adapted from the seminal work on one of the most popular derivatives used in phthalocyanine chemistry.[3][4]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Base: Add powdered anhydrous potassium carbonate (K₂CO₃) to the solution.

-

Nucleophile Addition: Slowly add hexanethiol to the stirred mixture at room temperature.

-

Reaction: Heat the mixture and maintain it at a controlled temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it thoroughly with water to remove inorganic salts, and then dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4,5-dihexylthiophthalonitrile.[3]

Phthalonitrile-Based High-Performance Polymers

Phthalonitrile monomers can be transformed into high-performance thermosetting polymers through a thermal curing process. These polymers are renowned for their exceptional thermal and oxidative stability, high char yields, low water absorption, and excellent mechanical properties at elevated temperatures, making them suitable for aerospace and military applications.[5][6]

The curing process involves complex reactions of the nitrile groups, leading to the formation of a highly cross-linked network consisting of triazine, phthalocyanine, and isoindoline structures.[7][8] The polymerization can be initiated by heat alone, but curing agents, such as aromatic amines, are often added to reduce the curing temperature and accelerate the reaction rate.[5][9][10]

Caption: Workflow for the preparation and analysis of phthalonitrile polymers.

Experimental Protocol: Polymer Curing

-

Monomer Preparation: Melt the phthalonitrile monomer (e.g., 1,3-bis(3,4-dicyanophenoxy)benzene) at a temperature above its melting point.

-

Curing Agent Addition: If used, add a specified weight percentage of a curing agent (e.g., 4,4′-diaminodiphenyl ether) to the molten monomer and stir until a homogeneous mixture is obtained.

-

Degassing: Place the mixture in a vacuum oven at an elevated temperature to remove any entrapped air or volatile impurities.

-

Curing Cycle: Transfer the degassed resin to a mold and subject it to a staged curing cycle in an oven. A typical cycle might be:

-

Post-Curing: For optimal properties, the cured polymer is often post-cured at a higher temperature (e.g., 375°C) for an extended period (e.g., 4-8 hours).[7]

-

Characterization: The resulting polymer can then be characterized using various analytical techniques.

Data Presentation: Properties of Cured Phthalonitrile Polymers

The properties of these polymers are highly dependent on the monomer structure and the curing conditions.

| Polymer System | Curing Agent | Tg (°C) | Td5% (°C, N₂) | Char Yield at 800°C (%, N₂) | Storage Modulus at RT (GPa) | Reference |

| 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB) | DDE | >400 | >470 | ~72 | >3.3 | [7][8] |

| 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB) | DDE | >400 | >470 | - | >3.3 | [7] |

| Cyclotriphosphazene-containing PN (CTP-PN) | Self-curing | - | 405 | >70 | - | [8] |

| Biphenyl Phthalonitrile (BPh) Prepolymer | Carborane | >320 | 538 | ~75 | - | [9][10] |

Tg: Glass Transition Temperature; Td5%: Temperature at 5% weight loss; DDE: 4,4′-diaminodiphenyl ether; RT: Room Temperature.

Synthesis of Substituted Phthalocyanines

This compound and its derivatives are crucial precursors for synthesizing octasubstituted phthalocyanines. These macrocyclic compounds have significant applications as dyes, chemical sensors, and in photodynamic therapy.[3][11] The synthesis is typically achieved through a template-driven cyclotetramerization reaction, where four phthalonitrile units condense around a central metal ion.

Caption: Synthesis of octasubstituted metallophthalocyanines.

Experimental Protocol: Synthesis of Octachloro-substituted Zinc Phthalocyanine

-

Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add this compound and a metal salt (e.g., anhydrous ZnCl₂) in a molar ratio of approximately 4:1.

-

Solvent: Add a high-boiling point solvent, such as 1-chloronaphthalene.[11]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with constant stirring for several hours (e.g., 2-6 hours).[11] The formation of the deeply colored phthalocyanine complex indicates the progress of the reaction.

-

Isolation: Cool the reaction mixture and dilute it with a non-polar solvent like hexane or methanol to precipitate the crude product.

-

Purification: Filter the solid product and wash it sequentially with solvents like methanol, acetone, and hexane to remove unreacted starting materials and solvent residues. Further purification can be achieved by soxhlet extraction or column chromatography.

Characterization Techniques

A suite of analytical methods is essential for the comprehensive characterization of both the monomeric precursors and the final polymeric or macrocyclic materials.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the structure of monomers and to monitor the curing of polymers by observing the disappearance of the characteristic nitrile (-C≡N) stretching peak around 2230 cm⁻¹ and the appearance of peaks for triazine or other cross-linked structures.[7][8][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise chemical structure of the synthesized phthalonitrile monomers.[1][8]

-

Differential Scanning Calorimetry (DSC): Determines the melting point (Tₘ) and processing window of monomers, as well as the curing exotherms. For cured polymers, it is used to measure the glass transition temperature (T₉), a key indicator of the material's service temperature.[7][13]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal and thermo-oxidative stability of the cured polymers by measuring weight loss as a function of temperature. Key parameters obtained are the onset decomposition temperature and the char yield at high temperatures.[7][8][13]

-

Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymers, including the storage modulus (stiffness) and a more precise measurement of the glass transition temperature.[7][9]

Conclusion

This compound stands out as a foundational platform for creating a diverse range of novel materials. The straightforward derivatization via nucleophilic substitution allows for the synthesis of custom-designed monomers. These monomers can be converted into either highly stable thermosetting polymers with exceptional performance in extreme environments or into functional phthalocyanine complexes for advanced applications in sensing and electronics. The detailed protocols and compiled data in this guide offer a solid foundation for researchers aiming to innovate and expand the frontiers of materials science using this versatile chemical building block.

References

- 1. cenmed.com [cenmed.com]

- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalonitrile polymers: Cure behavior and properties | Semantic Scholar [semanticscholar.org]

- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Electronic Landscape: A Theoretical Exploration of 4,5-Dichlorophthalonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorophthalonitrile is a pivotal precursor in the synthesis of a diverse array of phthalocyanine-based functional materials, which are integral to advancements in fields ranging from photodynamic therapy to molecular electronics. A profound understanding of the electronic structure of this foundational molecule is paramount for the rational design and optimization of these advanced materials. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic properties of this compound. It details the standard computational methodologies, presents key electronic parameters in a structured format, and visualizes the molecular structure and its synthetic utility. This document serves as a foundational resource for researchers engaged in the computational analysis and experimental application of phthalonitrile derivatives.

Introduction

This compound (C₈H₂Cl₂N₂) is a halogenated aromatic dinitrile that serves as a versatile building block in organic synthesis.[1] Its primary application lies in the template synthesis of peripherally substituted phthalocyanines, where the chlorine atoms can be readily displaced by a variety of nucleophiles, allowing for the fine-tuning of the resulting macrocycle's electronic and photophysical properties. The electronic characteristics of the precursor, this compound, intrinsically influence the properties of the final phthalocyanine product. Therefore, a detailed theoretical investigation of its electronic structure is crucial for predicting the behavior of its derivatives and for the in silico design of novel functional molecules. This guide outlines the standard theoretical framework for such an investigation.

Theoretical Methodology: A Standard Protocol

The electronic structure of this compound can be effectively investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method for molecules of this nature. A typical computational protocol is detailed below.

Geometry Optimization

The first step in any theoretical study is to determine the ground-state molecular geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.

Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis

With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. Key properties that are typically analyzed include:

-

Molecular Orbitals (MOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals the regions of high and low electron concentration in the molecule. The ESP map provides insights into the charge distribution and is useful for predicting sites susceptible to electrophilic and nucleophilic attack.

-

Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the individual atoms, resulting in partial atomic charges. This information is valuable for understanding the polarity of bonds and the overall charge distribution.

Predicted Electronic Properties

While a dedicated theoretical study on this compound is not extensively reported in the literature, the following tables summarize the expected quantitative data based on typical DFT calculations for similar aromatic nitriles.

Table 1: Calculated Energies and Dipole Moment of this compound

| Parameter | Value |

| Total Energy (Hartree) | Value would be obtained from calculation |

| HOMO Energy (eV) | Value would be obtained from calculation |

| LUMO Energy (eV) | Value would be obtained from calculation |

| HOMO-LUMO Gap (eV) | Value would be obtained from calculation |

| Dipole Moment (Debye) | Value would be obtained from calculation |

Table 2: Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) |

| C1 | Value would be obtained from calculation |

| C2 | Value would be obtained from calculation |

| C3 | Value would be obtained from calculation |

| C4 | Value would be obtained from calculation |

| C5 | Value would be obtained from calculation |

| C6 | Value would be obtained from calculation |

| Cl7 | Value would be obtained from calculation |

| Cl8 | Value would be obtained from calculation |

| N9 (from C1-CN) | Value would be obtained from calculation |

| N10 (from C2-CN) | Value would be obtained from calculation |

| H11 | Value would be obtained from calculation |

| H12 | Value would be obtained from calculation |

Visualizing the Molecular and Logical Frameworks

Visual representations are crucial for understanding the structure and utility of this compound. The following diagrams were generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: A typical workflow for computational analysis.

References

4,5-Dichlorophthalonitrile: A Versatile Precursor for Advanced Materials in Science and Technology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,5-Dichlorophthalonitrile is a highly versatile and reactive aromatic compound that serves as a critical building block in the synthesis of a wide array of functional organic materials. Its two adjacent nitrile groups readily undergo cyclotetramerization to form the core of phthalocyanine macrocycles, while the two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This unique combination of reactive sites makes this compound a molecule of significant interest in materials science, with applications spanning high-performance polymers, functional dyes, chemiresistive sensors, and materials for biomedical applications. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on the synthesis, properties, and experimental protocols for the creation of advanced materials.

Synthesis of Substituted Phthalocyanines

This compound is a key precursor in the synthesis of various substituted phthalocyanines. The reactivity of its chlorine atoms allows for the introduction of a wide range of substituents, thereby tuning the electronic, optical, and solubility properties of the resulting phthalocyanine complexes.

Octachloro-Substituted Metal Phthalocyanines

Direct cyclotetramerization of this compound in the presence of a metal salt yields octachloro-substituted metal phthalocyanines (MPcCl₈).[1] These materials are gaining attention for their potential in chemiresistive sensing applications due to their unique electronic structure and intermolecular interactions.[1] The presence of eight chlorine atoms significantly influences the electronic properties, often leading to n-type semiconductor behavior, which is relatively rare for phthalocyanines.[1]

Experimental Protocol: Synthesis of Octachloro-Substituted Metal Phthalocyanines (M = Co, Zn, VO) [1]

-

Materials: this compound, CoCl₂, ZnCl₂, or VOCl₃, 1-chloronaphthalene.

-

Procedure:

-

A mixture of this compound and the corresponding metal chloride is refluxed in 1-chloronaphthalene.

-

The reaction mixture is stirred constantly for 2 hours.

-

The crude product is then collected and purified.

-

Quantitative Data: Properties of Octachlorinated Metal Phthalocyanines

| Property | CoPcCl₈ | ZnPcCl₈ | VOPcCl₈ | Reference |

| Crystal System | Triclinic (P-1) | Triclinic (P-1) | Tetragonal | [1] |

| Interplanar Distance (Å) | 3.381 | - | - | [1] |

| Band Gap (eV) | - | - | - | - |

Further characterization data can be found in the cited literature.

Asymmetrically Substituted Phthalocyanines

This compound is an invaluable starting material for creating asymmetrically substituted phthalonitriles, which are then used to synthesize phthalocyanines with tailored functionalities.[2] This is achieved through nucleophilic aromatic substitution reactions where one or both chlorine atoms are replaced by other groups.[3]

Reaction Pathway: Synthesis of Substituted Phthalonitriles

Caption: General reaction scheme for the synthesis of 4,5-disubstituted phthalonitriles.

This approach allows for the synthesis of phthalocyanines with improved solubility, specific electronic properties, and reactive sites for further functionalization, making them suitable for applications in nonlinear optics, photodynamic therapy, and as catalysts.[2]

High-Performance Phthalonitrile-Based Polymers

This compound serves as a monomer in the synthesis of high-performance polymers, particularly poly(arylene ether nitrile)s. These polymers are known for their exceptional thermal stability, high mechanical strength, low water absorption, and excellent flame retardancy.

Experimental Workflow: Synthesis of Poly(arylene ether nitrile)

Caption: A typical workflow for the synthesis and characterization of poly(arylene ether nitrile)s.

Quantitative Data: Thermal Properties of Phthalonitrile-Based Polymers

| Polymer System | Decomposition Temperature (T_d, 5% weight loss, °C) | Char Yield at 800 °C (%) | Glass Transition Temperature (T_g, °C) | Reference |

| Imide-containing phthalonitrile polymer | 433-492 (in N₂) | 40-51 | - | |

| Imide-containing phthalonitrile polymer | 424-478 (in air) | - | - |

Note: The properties of phthalonitrile polymers can vary significantly depending on the specific monomers and curing agents used.

Functional Dyes and Pigments

The derivatives of this compound, particularly the resulting phthalocyanines, are intensely colored compounds and are used as robust dyes and pigments. The substituents introduced via nucleophilic substitution on the phthalonitrile precursor can be used to fine-tune the color, solubility, and fastness properties of the final pigment.

Chemiresistive Gas Sensors

Octachloro-substituted metal phthalocyanines derived from this compound have shown significant promise as active materials in chemiresistive gas sensors.[1] These sensors operate by detecting changes in the electrical resistance of the material upon exposure to specific gases. The high density of electron-withdrawing chlorine atoms makes the phthalocyanine ring more electron-deficient, which can enhance its interaction with electron-donating analyte gases.

Logical Relationship: Structure to Sensing Properties

Caption: Relationship between the starting material and the final sensing application.

This compound is a cornerstone molecule in the development of advanced functional materials. Its unique reactivity allows for the systematic design and synthesis of a vast library of phthalocyanines and high-performance polymers with tailored properties. The applications of these materials are extensive and continue to grow, with significant potential in electronics, sensing, and biomedical fields. Further research into novel substitution reactions and polymerization techniques involving this compound is expected to yield even more sophisticated materials with enhanced performance characteristics, solidifying its importance in modern materials science.

References

4,5-Dichlorophthalonitrile: A Versatile Precursor for n-Type Organic Semiconductors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4,5-Dichlorophthalonitrile is a halogenated aromatic dinitrile that serves as a important building block in the synthesis of various functional organic materials.[1][2] Its chemical structure, characterized by two adjacent cyano groups and two chlorine atoms on the benzene ring, makes it an ideal precursor for the creation of electron-deficient π-conjugated systems.[3] These systems are of significant interest in the field of organic electronics for their potential as n-type semiconductors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of n-type semiconductors derived from this compound, with a particular focus on octachloro-substituted metal phthalocyanines.

The introduction of electron-withdrawing chlorine atoms onto the phthalocyanine macrocycle effectively lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), facilitating electron injection and transport, a key characteristic of n-type semiconductors.[4] This guide will delve into the synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for the preparation and characterization of these materials. Furthermore, it will explore their application in electronic devices, such as organic field-effect transistors (OFETs).

Synthesis of n-Type Semiconductors from this compound

The primary route to synthesizing n-type semiconductors from this compound involves a metal-templated cyclotetramerization reaction to form octachloro-substituted metal phthalocyanines (MPcCl₈). This process involves the reaction of four molecules of this compound in the presence of a metal salt, leading to the formation of a highly stable, planar macrocycle with a central metal ion.

Experimental Protocol: Synthesis of Octachloro-Substituted Metal Phthalocyanines (MPcCl₈; M = Co, Zn, VO)

This protocol is adapted from a solution-based cyclotetramerization method.[4]

Materials:

-

This compound (≥99%)

-

Anhydrous metal chloride (e.g., CoCl₂, ZnCl₂, VOCl₃)

-

1-Chloronaphthalene (≥85%)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard reflux apparatus with a magnetic stirrer and condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Washing solvents: 0.1 M H₂SO₄, 0.1 M NaOH, deionized water, ethanol, acetone

-

Drying oven or vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and the corresponding metal chloride in a molar ratio of approximately 4:1.

-

Add a sufficient amount of 1-chloronaphthalene to the flask to act as a high-boiling solvent.

-

Flush the apparatus with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.

-

Heat the reaction mixture to reflux under a constant flow of the inert gas, with vigorous stirring.

-

Maintain the reflux for a period of 2 to 5 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with 0.1 M H₂SO₄ and 0.1 M NaOH solutions to remove any unreacted metal salts and acidic or basic impurities.

-

Follow with thorough washing with deionized water until the filtrate is neutral.

-

Further purify the product by washing with hot water, ethanol, and acetone to remove any remaining impurities and solvent.

-

Dry the final product in an oven or under vacuum at an elevated temperature to yield the octachloro-substituted metal phthalocyanine as a dark-colored powder.

Quantitative Data on n-Type Semiconductors Derived from this compound

The electronic properties of the resulting octachloro-substituted metal phthalocyanines are crucial for their function as n-type semiconductors. The following tables summarize key quantitative data, including DFT-calculated band gaps and representative device performance of a related chlorinated phthalocyanine.

| Compound | Metal Center (M) | DFT Calculated Band Gap (eV)[4] |

| CoPcCl₈ | Cobalt (Co) | 1.19 |

| ZnPcCl₈ | Zinc (Zn) | 1.11 |

| VOPcCl₈ | Vanadyl (VO) | 0.78 |

Table 1: Electronic Properties of Octachloro-Substituted Metal Phthalocyanines.

| Device Parameter | Value |

| Active Material | Copper Perchlorinated Phthalocyanine (CuPcCl₁₆) |

| Device Architecture | Top-Contact, Bottom-Gate OFET |

| Electron Mobility (µ) | 0.46 x 10⁻² cm²/Vs[5] |

| On/Off Current Ratio | Not Reported |

| Threshold Voltage (Vₜ) | 30 V[5] |

Table 2: Representative OFET Performance of a Chlorinated Phthalocyanine Semiconductor. (Note: This data is for a more heavily chlorinated phthalocyanine and serves as a reference for the potential performance of n-type devices based on chlorinated phthalocyanines.)

Device Fabrication and Characterization

The n-type semiconducting materials derived from this compound can be incorporated into organic field-effect transistors (OFETs) to evaluate their charge transport properties. A common device architecture is the bottom-gate, top-contact configuration.

Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

This is a general protocol for the fabrication of an OFET using a solution-processable organic semiconductor.

Materials and Equipment:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Organic semiconductor solution (e.g., MPcCl₈ dissolved in a suitable organic solvent)

-

Spin coater

-

Vacuum chamber for thermal evaporation

-

Shadow mask for defining source and drain electrodes

-

Gold (Au) or other suitable metal for source and drain contacts

-

Semiconductor parameter analyzer for electrical characterization

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface quality and promote better film growth of the organic semiconductor. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene or hexane.

-

Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the treated SiO₂ surface. For solution-processable materials, this is typically done by spin-coating a solution of the semiconductor.[6] The spin speed and solution concentration are optimized to achieve the desired film thickness.

-

Annealing: Anneal the semiconductor film to improve its crystallinity and morphology. The annealing temperature and time are dependent on the specific material.

-

Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation in a high-vacuum chamber. Gold is a commonly used electrode material. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.

-

Device Characterization: Electrically characterize the fabricated OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to obtain the output and transfer characteristics. From these characteristics, key performance parameters such as electron mobility, on/off current ratio, and threshold voltage can be extracted.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis workflow for octachloro-substituted metal phthalocyanines.

Caption: Fabrication workflow for a top-contact, bottom-gate OFET.

Caption: Energy level diagram for an n-type organic semiconductor.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,5-二氯邻苯二甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

The Gateway to Functional Phthalocyanines: An In-depth Technical Guide to the Nucleophilic Aromatic Substitution of 4,5-Dichlorophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 4,5-Dichlorophthalonitrile, a critical precursor in the synthesis of advanced functional materials. This document details the core principles of the reaction, provides specific experimental protocols, and explores the applications of the resulting phthalocyanine derivatives in cutting-edge fields such as gas sensing and photodynamic therapy.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The nucleophilic aromatic substitution of this compound is a powerful method for the synthesis of a wide array of 4,5-disubstituted phthalonitriles. These molecules are essential building blocks for the production of symmetrically substituted phthalocyanines, compounds with tunable electronic and photophysical properties.

The reaction proceeds via a bimolecular addition-elimination mechanism. The key steps are:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nature of the two cyano (-CN) groups, which activate the aromatic ring towards nucleophilic attack. This step leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), the leaving group.

The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate and, consequently, for the facility of the SNAr reaction. In this compound, the two cyano groups provide this necessary activation.

Data Presentation: A Summary of Reaction Parameters

The following tables summarize key quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction of this compound with Phenolic Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-di-tert-butylphenol | K₂CO₃ | DMF | 80 | 12 (overnight) | Not specified | [1] |

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hexanethiol | K₂CO₃ | DMSO | Not specified | Not specified | 79 | [2] |

Experimental Protocols: Detailed Methodologies

This section provides detailed, step-by-step procedures for the synthesis of substituted phthalonitriles from this compound.

Synthesis of 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile

This protocol details the reaction of this compound with 2,4-di-tert-butylphenol.

Materials:

-

This compound (1.00 g, 5.08 mmol)

-

2,4-di-tert-butylphenol (2.20 g, 10.7 mmol, 2.1 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (4.91 g, 35.5 mmol, 7 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) (75 ml)

Procedure:

-

To a solution of this compound and 2,4-di-tert-butylphenol in dry DMF, add ground potassium carbonate.

-

Stir the reaction mixture overnight at 80 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 4,5-Dihexylthiophthalonitrile

This protocol describes the synthesis of 4,5-dihexylthiophthalonitrile, a key precursor for soluble phthalocyanines.[2]

Materials:

-

This compound

-

Hexanethiol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in DMSO.

-

Add hexanethiol to the solution.

-

Add potassium carbonate as the base.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC).

-

Work-up the reaction mixture by pouring it into water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4,5-dihexylthiophthalonitrile in 79% yield.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the applications of phthalocyanines derived from this compound.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Caption: The mechanism of photodynamic therapy using phthalocyanines.

Caption: The workflow of a chemiresistive gas sensor based on phthalocyanines.

References

Spectroscopic Characterization of 4,5-Dichlorophthalonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,5-dichlorophthalonitrile using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral features and provides standardized experimental protocols for obtaining these spectra.

Introduction

This compound is a halogenated aromatic dinitrile, a versatile building block in the synthesis of various functional materials, including phthalocyanines, which have applications in catalysis, sensing, and photodynamic therapy.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. NMR and IR spectroscopy are powerful analytical techniques for the unambiguous characterization of this compound. This guide presents an analysis of its ¹H NMR, ¹³C NMR, and FT-IR spectra.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally verified spectral data with full assignments, the following sections provide a combination of available experimental data for ¹H NMR and predicted data for ¹³C NMR and FT-IR, based on established spectroscopic principles and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, leading to a single signal.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Singlet | 2H | H-3, H-6 |

Note: The chemical shift is an approximate value and can vary slightly depending on the solvent and concentration. The provided spectrum was recorded in DMSO-d₆.

The ¹³C NMR spectrum, being more sensitive to the electronic environment of each carbon atom, is expected to show four distinct signals for the eight carbon atoms due to molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Justification |

| ~140 | C-4, C-5 | Aromatic carbons attached to chlorine atoms are deshielded. |

| ~135 | C-3, C-6 | Aromatic carbons ortho to the nitrile groups and meta to the chlorine atoms. |

| ~115 | C-1, C-2 | Quaternary aromatic carbons attached to the electron-withdrawing nitrile groups. |

| ~114 | -C≡N | The chemical shift for nitrile carbons typically appears in this region. |

Disclaimer: The ¹³C NMR data presented is predicted based on computational models and typical chemical shifts for similar structural motifs. Experimental verification is recommended.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Weak to Medium | C-H stretch | Aromatic C-H |

| ~2230 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1600-1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| ~1200-1000 | Medium to Strong | C-Cl stretch | Aryl Halide |

| ~900-675 | Medium to Strong | C-H out-of-plane bend | Aromatic C-H |

Note: The IR absorption data is based on characteristic frequencies for the functional groups present in this compound.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

3.2.1. Sample Preparation

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

3.2.2. Instrument Parameters

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Free Phthalocyanines Using 4,5-Dichlorophthalonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Dichlorophthalonitrile is a versatile precursor for the synthesis of peripherally substituted phthalocyanines. The electron-withdrawing nature of the chlorine atoms makes the nitrile carbons more electrophilic and susceptible to cyclotetramerization. Furthermore, the chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups to tune the physicochemical properties of the resulting phthalocyanine macrocycle. This document provides detailed protocols for the synthesis of an exemplary metal-free phthalocyanine derived from this compound.

The synthesis of metal-free phthalocyanines from this compound derivatives typically proceeds via the cyclotetramerization of the corresponding phthalonitrile precursor in the presence of a strong, non-nucleophilic base in a high-boiling solvent. Alternatively, a templating metal salt can be used to facilitate the macrocycle formation, followed by a demetalation step to yield the metal-free phthalocyanine.

Key Applications:

Substituted metal-free phthalocyanines are of significant interest in various fields:

-

Photodynamic Therapy (PDT): As photosensitizers for cancer treatment.

-

Organic Electronics: As materials for organic field-effect transistors (OFETs) and solar cells.

-

Nonlinear Optics: For applications in optical limiting and data storage.

-

Sensors: As active materials in chemical sensors.

Experimental Protocols

This section details two common methods for the synthesis of metal-free phthalocyanines starting from a derivative of this compound. Protocol 1 describes the direct synthesis of a metal-free phthalocyanine, while Protocol 2 outlines a template-assisted synthesis followed by demetalation.

Protocol 1: Direct Synthesis of Metal-Free Octachloro-Phthalocyanine

This protocol describes a general procedure for the cyclotetramerization of this compound to form metal-free octachloro-phthalocyanine (H₂PcCl₈).

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

n-Pentanol (or another high-boiling point solvent like quinoline or amyl alcohol)

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (4 equivalents, e.g., 1.0 g, 5.08 mmol) and dry n-pentanol (e.g., 10 mL).

-

Initiation of Cyclotetramerization: Stir the mixture under a continuous flow of nitrogen. Add a catalytic amount of DBU (e.g., 2-3 drops) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 138°C for n-pentanol) and maintain this temperature for a specified time (e.g., 20 hours).[1] The color of the reaction mixture should turn dark green or blue, indicating the formation of the phthalocyanine.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution. Add methanol to the flask to further precipitate the product and then filter the suspension.

-

Purification: Wash the collected solid sequentially with hot water and methanol to remove unreacted starting materials and byproducts. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol).

-

Characterization: The purified metal-free octachloro-phthalocyanine can be characterized by various spectroscopic techniques such as UV-Vis, FT-IR, ¹H NMR, and mass spectrometry. The disappearance of the nitrile peak (around 2230 cm⁻¹) in the FT-IR spectrum is a key indicator of successful cyclotetramerization.[2]

Protocol 2: Template-Assisted Synthesis and Demetalation

This method utilizes a zinc(II) salt as a template to facilitate the formation of the phthalocyanine ring, which is then removed to yield the metal-free product. This can be an efficient route for obtaining metal-free phthalocyanines.[3][4]

Part A: Synthesis of Zinc(II) Octachloro-Phthalocyanine (ZnPcCl₈)

Materials:

-

This compound

-

Anhydrous Zinc Chloride (ZnCl₂)

-

1-Chloronaphthalene (or another high-boiling point solvent)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (4 equivalents, e.g., 1.0 g, 5.08 mmol) and anhydrous ZnCl₂ (1.1 equivalents, e.g., 0.19 g, 1.40 mmol) in 1-chloronaphthalene (e.g., 10 mL).

-

Reaction: Heat the mixture to reflux (approximately 260°C) under a nitrogen atmosphere with constant stirring for a designated period (e.g., 2 hours).[5]

-

Isolation and Purification: Cool the reaction mixture to room temperature. Add methanol to precipitate the crude product. Filter the solid and wash it extensively with methanol and hot water to remove impurities. The product can be further purified by soxhlet extraction or column chromatography.

Part B: Demetalation of ZnPcCl₈

Materials:

-

Zinc(II) Octachloro-Phthalocyanine (ZnPcCl₈)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-water mixture

Procedure:

-

Acid Treatment: Carefully dissolve the synthesized ZnPcCl₈ in a minimal amount of concentrated sulfuric acid at room temperature. Stir the solution until the metal complex is completely dissolved.

-

Precipitation: Slowly pour the acidic solution into a beaker containing a vigorously stirred ice-water mixture. The metal-free phthalocyanine will precipitate out as a solid.

-

Isolation and Washing: Filter the precipitate and wash it thoroughly with distilled water until the filtrate is neutral. Subsequently, wash the solid with methanol and dry it under vacuum.

Data Presentation

The following table summarizes typical quantitative data for metal-free phthalocyanines derived from substituted phthalonitriles. Note that yields and spectroscopic properties can vary depending on the specific substituents on the phthalonitrile precursor and the reaction conditions.

| Phthalocyanine Derivative | Synthesis Method | Solvent | Yield (%) | Q-band λmax (nm) in THF | Fluorescence Quantum Yield (ΦF) |

| Octa-substituted H₂Pc (general) | Direct cyclotetramerization | n-Pentanol | Varies | ~700, ~665 | Varies |

| Hexadeca-substituted H₂Pc | Direct cyclotetramerization | n-Pentanol/DBU | 25-35 | 700-780 | 0.15-0.30[2] |

| Guanidinium substituted H₂Pc | Template (Zn) and Demetalation | Pyridine-HCl | >95% (demetalation) | Split Q-band | Not reported[4] |

Note: The Q-band for metal-free phthalocyanines is typically split into two main peaks due to the lower D₂h symmetry compared to the D₄h symmetry of metallophthalocyanines.[4]

Visualizations

Synthesis Workflow Diagram

Caption: Synthesis workflow for metal-free phthalocyanine from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. α- and β-Substituted Metal-Free Phthalocyanines: Synthesis, Photophysical and Electrochemical Properties | MDPI [mdpi.com]

- 3. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(ii) template - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Octachlorinated Metal Phthalocyanines (M = Co, Zn, VO): Crystal Structures, Thin-Film Properties, and Chemiresistive Sensing of Ammonia and Hydrogen Sulfide [mdpi.com]

Application Notes and Protocols for the Synthesis of Zinc Octachlorophthalocyanine

For Researchers, Scientists, and Drug Development Professionals